Ethoxyammonium chloride
Overview
Description
Ethoxyammonium chloride, also known as ethylammonium chloride, is an organic compound with the chemical formula C₂H₈ClN. It is a colorless crystalline solid that is highly soluble in water. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxyammonium chloride can be synthesized through the reaction of ethylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where ethylamine (C₂H₅NH₂) reacts with hydrochloric acid (HCl) to form this compound (C₂H₈ClN) and water (H₂O):
C₂H₅NH₂ + HCl → C₂H₈ClN + H₂O
Industrial Production Methods
In industrial settings, this compound is produced by the direct reaction of ethylamine with hydrogen chloride gas. The process involves passing ethylamine gas through a solution of hydrochloric acid, resulting in the formation of this compound crystals, which are then purified and dried.
Chemical Reactions Analysis
Types of Reactions
Ethoxyammonium chloride undergoes various chemical reactions, including:
Acid-Base Reactions: As a salt of a weak base (ethylamine) and a strong acid (hydrochloric acid), this compound can react with bases to form ethylamine and the corresponding chloride salt.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to liberate ethylamine from this compound.
Nucleophiles: Various nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can react with this compound in substitution reactions.
Major Products Formed
Ethylamine: Formed when this compound reacts with a strong base.
Substituted Ammonium Salts: Formed when this compound undergoes nucleophilic substitution reactions.
Scientific Research Applications
Ethoxyammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ethylamine derivatives.
Biology: Employed in the study of amine metabolism and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethoxyammonium chloride primarily involves its behavior as an ammonium salt. In biological systems, it can act as a source of ethylamine, which can participate in various metabolic pathways. The chloride ion can also play a role in maintaining ionic balance and osmotic pressure in cells.
Comparison with Similar Compounds
Similar Compounds
Methylammonium chloride: Similar in structure but with a methyl group instead of an ethyl group.
Propylammonium chloride: Contains a propyl group instead of an ethyl group.
Butylammonium chloride: Contains a butyl group instead of an ethyl group.
Uniqueness
Ethoxyammonium chloride is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its methyl, propyl, and butyl counterparts. Its solubility, reactivity, and applications can vary significantly based on the length and nature of the alkyl group attached to the ammonium ion.
Properties
IUPAC Name |
ethoxyazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO.ClH/c1-2-4-3;/h2H2,1,3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVUNPQNXMVZSL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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